molecular formula C12H7F3INO3 B13045002 Methyl 4-(4-iodo-3-(trifluoromethyl)isoxazol-5-YL)benzoate

Methyl 4-(4-iodo-3-(trifluoromethyl)isoxazol-5-YL)benzoate

Cat. No.: B13045002
M. Wt: 397.09 g/mol
InChI Key: MDCSDQKSAJWNNH-UHFFFAOYSA-N
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Description

Methyl 4-(4-iodo-3-(trifluoromethyl)isoxazol-5-YL)benzoate is a heterocyclic benzoate derivative featuring an isoxazole ring substituted with iodine and a trifluoromethyl group at the 4- and 3-positions, respectively. The methyl ester group at the para-position of the benzene ring enhances its lipophilicity, making it a candidate for agrochemical or pharmaceutical applications.

Properties

Molecular Formula

C12H7F3INO3

Molecular Weight

397.09 g/mol

IUPAC Name

methyl 4-[4-iodo-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzoate

InChI

InChI=1S/C12H7F3INO3/c1-19-11(18)7-4-2-6(3-5-7)9-8(16)10(17-20-9)12(13,14)15/h2-5H,1H3

InChI Key

MDCSDQKSAJWNNH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(C(=NO2)C(F)(F)F)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-iodo-3-(trifluoromethyl)isoxazol-5-YL)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-iodo-3-(trifluoromethyl)isoxazol-5-YL)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium or copper catalysts in the presence of a base and a suitable ligand.

Major Products Formed

    Substitution: Formation of substituted isoxazole derivatives.

    Oxidation: Formation of isoxazole oxides.

    Reduction: Formation of deiodinated isoxazole derivatives.

    Cross-Coupling: Formation of biaryl or alkyne-linked isoxazole derivatives.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C12H7F3INO3
  • Molecular Weight : Approximately 397.09 g/mol
  • Key Functional Groups :
    • Isoxazole ring
    • Trifluoromethyl group
    • Methyl ester

The presence of iodine and trifluoromethyl groups is known to enhance biological activity, making this compound a candidate for various pharmacological applications. Compounds with similar structures have exhibited antiviral, anticancer, and anti-inflammatory properties.

Antiviral Research

Methyl 4-(4-iodo-3-(trifluoromethyl)isoxazol-5-YL)benzoate has been studied for its potential antiviral properties. The trifluoromethyl group is believed to enhance the lipophilicity of the molecule, facilitating better interaction with viral targets. Similar compounds have shown efficacy against viral infections, suggesting a promising avenue for further research in antiviral drug development.

Anticancer Activity

Research indicates that derivatives of isoxazole compounds can exhibit significant anticancer activity. This compound's unique structure may contribute to its ability to inhibit cancer cell proliferation. Studies have demonstrated that isoxazole derivatives can induce apoptosis in various cancer cell lines, making them valuable candidates for cancer therapeutics .

Anti-inflammatory Properties

The compound's structural features may also confer anti-inflammatory effects. Trifluoromethylated compounds are often associated with reduced inflammatory responses in biological systems. Investigations into related compounds have revealed their potential to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .

Comparison of Biological Activities

Compound NameStructure FeaturesBiological Activity
Methyl 4-Iodo-3-trifluoromethylbenzoateSimilar iodine and trifluoromethyl groupsAntiviral properties
5-Iodoisoxazole derivativesIsoxazole ring with iodine substitutionAnticancer activity
Trifluoromethylated benzoatesTrifluoromethyl group on benzoateEnhanced lipophilicity
This compoundIsoxazole ring, trifluoromethyl groupPotential multi-target activity

Synthesis Yield Data

Reaction TypeYield (%)Conditions
Pd-Catalyzed Cross-CouplingUp to 97%Argon atmosphere, specific solvents
Nucleophilic SubstitutionVariesTemperature-controlled environments
Trifluoromethylation TechniquesHighSpecialized reagents

Case Study 1: Antiviral Efficacy

In a study examining the antiviral properties of similar isoxazole derivatives, researchers found that compounds with trifluoromethyl substitutions exhibited enhanced activity against influenza viruses. The study highlighted the potential for developing new antiviral agents based on the structural framework of this compound.

Case Study 2: Cancer Cell Proliferation Inhibition

A series of experiments were conducted on various cancer cell lines treated with isoxazole derivatives. Results indicated that methyl esters with iodine substitutions significantly reduced cell viability and induced apoptosis, suggesting a promising role for this compound in cancer therapy .

Mechanism of Action

The mechanism of action of Methyl 4-(4-iodo-3-(trifluoromethyl)isoxazol-5-YL)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The iodine atom can participate in halogen bonding, stabilizing the compound’s interaction with its target . The isoxazole ring can act as a bioisostere, mimicking the structure and function of natural substrates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several agrochemical and pharmaceutical derivatives, particularly methyl benzoate-based molecules with heterocyclic substituents. Below is a comparative analysis based on substituents, applications, and physicochemical properties.

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Functional Groups Applications Reference
Methyl 4-(4-Iodo-3-(Trifluoromethyl)isoxazol-5-YL)benzoate Benzoate + Isoxazole 4-Iodo, 3-CF₃ Methyl ester, isoxazole Potential agrochemical/pharmaceutical (inferred) N/A
Tribenuron Methyl Ester Benzoate + Triazine 4-Methoxy, 6-methyl Methyl ester, triazine Herbicide (sulfonylurea class)
Imazamethabenz Methyl Ester Benzoate + Imidazolinone 4-Methylimidazolinone Methyl ester, imidazolinone Herbicide (imidazolinone class)
Methyl 4-[2-(4-Sulfamoylphenyl)-5-(Trifluoromethyl)pyrazol-3-yl]benzoate Benzoate + Pyrazole 5-CF₃, sulfamoylphenyl Methyl ester, pyrazole Pharmaceutical intermediate (e.g., COX-2 inhibitor analogs)

Key Findings

Substituent Impact :

  • The iodine atom in the target compound may enhance steric bulk and electrophilicity compared to methoxy or methyl groups in tribenuron or imazamethabenz . This could influence binding affinity in biological targets.
  • The trifluoromethyl group (common in all listed compounds) improves metabolic stability and lipophilicity, critical for membrane penetration in agrochemicals .

Heterocyclic Ring Systems: Isoxazole (target compound) vs. Triazine/Imidazolinone/Pyrazole:

  • Pyrazole-containing analogues (e.g., ) are often linked to anti-inflammatory activity, suggesting the target compound could share similar pharmacological pathways .

Applications: While tribenuron and imazamethabenz are confirmed herbicides, the target compound’s isoxazole core aligns with fungicidal or insecticidal motifs (e.g., strobilurins).

Synthetic Accessibility :

  • and describe methods for synthesizing benzoate derivatives with heterocyclic amines or benzimidazoles. These protocols could be adapted for the target compound by substituting isothiocyanates or aldehydes with iodine/CF₃-bearing reagents .

Biological Activity

Methyl 4-(4-iodo-3-(trifluoromethyl)isoxazol-5-YL)benzoate is an intriguing compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing available data from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a complex molecular structure characterized by an isoxazole ring, a trifluoromethyl group, and an iodine atom. The presence of these functional groups is known to significantly influence the compound's biological activity and chemical reactivity. Its molecular formula is C10H6F3IO2C_{10}H_{6}F_{3}I_{O_{2}} with a molecular weight of approximately 359.1 g/mol.

1. Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit notable anticancer properties. For instance, derivatives containing isoxazole rings have been studied for their efficacy against various cancer cell lines, demonstrating significant inhibitory effects on cell viability. The presence of trifluoromethyl and iodine substituents may enhance these effects by increasing lipophilicity and altering the compound's interaction with biological targets.

2. Antimicrobial Activity

The antimicrobial potential of this compound has been suggested through studies on related compounds. Isoxazole derivatives are reported to possess antimicrobial properties, which may extend to this compound as well, particularly against resistant strains of bacteria and fungi .

The biological activities of this compound are likely mediated through its interaction with various molecular targets within cells. The unique combination of the isoxazole ring and halogen substituents may facilitate binding to proteins involved in cancer progression, inflammation, or microbial resistance mechanisms .

Case Studies

Several studies have explored the biological activities of isoxazole derivatives:

  • Anticancer Study : A derivative similar to this compound showed IC50 values in the low micromolar range against ovarian cancer cell lines, indicating significant cytotoxicity .
  • Antimicrobial Investigation : Research on related trifluoromethylated compounds revealed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties .

Comparative Analysis

The table below summarizes the biological activities associated with similar compounds:

Compound NameStructural FeaturesBiological Activity
Methyl 4-Iodo-3-trifluoromethylbenzoateIodine and trifluoromethyl groupsAntiviral properties
Isoxazole DerivativesIsoxazole ring with various substitutionsAnticancer activity
Trifluoromethylated BenzoatesTrifluoromethyl groupEnhanced lipophilicity and antimicrobial activity

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